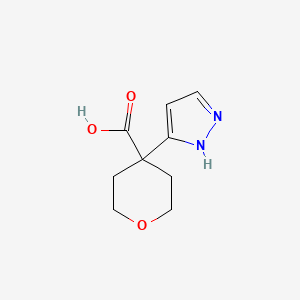

4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid

Description

Significance of Heterocyclic Scaffolds in Modern Medicinal and Organic Chemistry

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of medicinal chemistry. rroij.com These scaffolds are ubiquitous in nature, forming the core of essential biomolecules such as DNA, RNA, vitamins, and hormones. It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring, underscoring their immense importance in drug design.

The prevalence of heterocyclic scaffolds in pharmaceuticals stems from their diverse chemical structures and pharmacological activities. rroij.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique electronic and steric properties that influence a molecule's reactivity, solubility, and ability to interact with biological targets. rroij.com Nitrogen-containing heterocycles, for instance, are common in drugs due to their capacity to form hydrogen bonds and engage in π-π stacking interactions with proteins and enzymes. rroij.com This versatility allows medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, enhancing their efficacy and safety profiles. nih.gov The structural diversity of heterocyclic compounds provides a vast chemical space for the development of novel therapeutics to address a wide range of diseases, including cancer, infections, and cardiovascular disorders. rroij.com

Strategic Importance of Pyrazole (B372694) and Oxane Motifs in Compound Design

Within the broad class of heterocyclic compounds, pyrazole and oxane motifs hold significant strategic importance in compound design.

The pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms. This scaffold is considered a pharmacologically important and privileged structure in drug discovery due to the wide array of biological activities exhibited by its derivatives. nih.govmdpi.com Pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral agents. mdpi.comglobalresearchonline.net The presence of the pyrazole nucleus in several FDA-approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anticoagulant apixaban, validates its therapeutic potential. nih.govnih.gov The versatility of the pyrazole ring allows for the introduction of various substituents, enabling the modulation of its biological activity and pharmacokinetic properties. nih.gov

The oxane ring, a six-membered saturated heterocycle containing one oxygen atom, also plays a crucial role in medicinal chemistry. The incorporation of an oxane moiety can significantly influence a molecule's physicochemical properties. nih.gov Due to its polar nature, the oxane ring can improve aqueous solubility and metabolic stability. nih.govacs.org It can also act as a bioisostere for other functional groups, such as carbonyls, helping to mitigate metabolic liabilities. nih.gov The three-dimensional structure of the oxane ring can also be exploited to introduce conformational constraints and explore new chemical space, potentially leading to enhanced target selectivity. nih.gov

The strategic inclusion of pyrazole and oxane motifs in drug design allows chemists to leverage their distinct properties to create novel molecules with desirable therapeutic profiles.

Structural Rationale for Investigating 4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid as a Unique Hybrid Scaffold

The compound this compound represents a unique hybrid scaffold that combines the pharmacologically significant pyrazole ring with the property-modulating oxane moiety. The rationale for investigating this specific structure is rooted in the principles of molecular hybridization, a drug design strategy that covalently links two or more pharmacophoric units to create a single molecule with potentially enhanced or synergistic activities. researchgate.nethilarispublisher.com

The design of this hybrid molecule suggests a deliberate strategy to merge the established biological relevance of the pyrazole core with the favorable physicochemical characteristics imparted by the oxane ring and the carboxylic acid group. The pyrazole component can be envisioned as the "warhead" responsible for interacting with a specific biological target. The oxane ring, on the other hand, can serve to optimize the molecule's drug-like properties. For instance, it may improve solubility, reduce metabolic clearance, and provide a rigid three-dimensional framework that could enhance binding affinity and selectivity. nih.govnih.gov

The combination of these three components—pyrazole, oxane, and carboxylic acid—in a single, novel scaffold presents an intriguing opportunity for the discovery of new chemical entities with unique biological activities and improved therapeutic potential.

Overview of Research Paradigms for Complex Chemical Entities

The investigation of a novel and complex chemical entity like this compound follows established research paradigms in modern drug discovery. These paradigms typically involve a multidisciplinary approach that integrates computational and experimental methods. nih.govmdpi.com

A modern approach to drug discovery often begins with in silico or computational studies. mdpi.com This can involve virtual screening of compound libraries to identify potential biological targets, as well as computational modeling to predict the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Structure-based drug design (SBDD) methods can be employed to model the interaction of the compound with the active site of a target protein, guiding the design of more potent and selective analogs. mdpi.com

Following the computational phase, the synthesis of the target compound is undertaken. For a novel molecule, this may require the development of a new synthetic route. Advances in synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, can accelerate this process. rsc.orgmdpi.com

Once synthesized, the compound undergoes rigorous in vitro and in vivo evaluation. This includes:

Structural Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are used to confirm the chemical structure and stereochemistry of the synthesized molecule. quora.comnih.gov

Biological Screening: The compound is tested in a variety of biological assays to identify its pharmacological activity. High-throughput screening (HTS) can be used to rapidly assess its effects on a large number of biological targets. mdpi.com

Lead Optimization: If promising activity is identified, medicinal chemists will synthesize and test a series of analogs to establish structure-activity relationships (SAR) and optimize the compound's potency, selectivity, and pharmacokinetic properties. rroij.com

This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery and provides a systematic framework for the investigation of complex and novel chemical entities. nih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of Core Motifs

| Motif | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Pyrazole | C₃H₄N₂ | 68.08 | Aromatic, two adjacent nitrogen atoms, pharmacologically active core. proquest.com |

| Oxane | C₅H₁₀O | 86.13 | Saturated heterocycle, polar, can improve solubility and metabolic stability. researchgate.net |

| Carboxylic Acid | -COOH | 45.02 | Acidic functional group, can act as a hydrogen bond donor/acceptor. |

Table 2: Comparison of Heterocyclic Scaffolds in Approved Drugs

| Heterocyclic Scaffold | Examples of Approved Drugs | Common Therapeutic Areas |

| Pyrazole | Celecoxib, Apixaban, Sildenafil | Anti-inflammatory, Anticoagulant, Erectile Dysfunction nih.gov |

| Pyrimidine | Imatinib, Rosuvastatin | Anticancer, Antihyperlipidemic ijprajournal.com |

| Piperidine | Ritalin, Fentanyl | ADHD, Analgesia |

| Oxane | - | Often part of larger, more complex structures, influences physicochemical properties. |

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-pyrazol-5-yl)oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-8(13)9(2-5-14-6-3-9)7-1-4-10-11-7/h1,4H,2-3,5-6H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZDNZHHLFRLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1h Pyrazol 5 Yl Oxane 4 Carboxylic Acid and Its Analogues

Construction of the Oxane Ring System with Quaternary Carbon Center

The formation of a six-membered oxacycle containing a fully substituted carbon atom at the C4 position is a significant synthetic challenge due to the steric hindrance involved. nih.gov Methodologies often rely on intramolecular cyclization or stereocontrolled installation of the quaternary center.

Intramolecular Cyclization Strategies for Oxane Derivatives

Intramolecular cyclization of functionalized alkenyl alcohols is an effective method for constructing oxane rings. researchgate.net Acid-catalyzed cycloisomerization of neopentylic epoxides represents a powerful strategy for creating vicinal all-carbon quaternary centers, which can be adapted for oxane synthesis. nih.gov For instance, the cyclization of a primary alcohol can lead to the formation of an oxane, demonstrating that this method is not limited to aromatic nucleophiles. nih.gov The formation of the less-strained six-membered ring is a significant driving force for these reactions. nih.gov

Another approach involves the intramolecular Williamson ether synthesis, which requires a starting material with an alcohol and a leaving group in a 1,3-relationship. acs.org More advanced methods bypass the need for pre-functionalized substrates. For example, metal-free halogenated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) can promote the intramolecular cyclization of N-cyano sulfoximines to form thiadiazinone 1-oxides, a principle that can be extended to oxygen-based heterocycles. rsc.org

Table 1: Comparison of Intramolecular Cyclization Strategies for Oxacycles

| Strategy | Precursor Type | Catalyst/Reagent | Key Features |

| Acid-Catalyzed Cycloisomerization | Neopentylic Epoxides | Acid (e.g., in HFIP) | Forms vicinal quaternary centers; mild conditions. nih.gov |

| Acid-Catalyzed Hydroalkoxylation | Alkenyl Alcohols | Acid | Atom-economical; can be regio- and stereoselective. researchgate.net |

| Williamson Ether Synthesis | 1,3-Haloalcohols | Base | Classical and widely used method. acs.org |

| N-Cyano Group Activation | N-Cyano Sulfoximines | TFAA or TCAA | Metal-free; proceeds via N-CN bond activation. rsc.org |

Stereocontrolled Approaches to the C4-Quaternary Carbon

Achieving stereocontrol during the creation of a C4-quaternary center is crucial for synthesizing specific isomers of biologically active molecules. nih.gov The stereocontrolled generation of quaternary centers is a recognized challenge in organic synthesis, particularly for all-carbon quaternary centers, due to significant steric congestion. nih.gov

Strategies often involve the use of chiral auxiliaries or catalysts. For example, (R)-phenylglycinol-derived perhydrooxazoloquinolines can serve as a common intermediate to access enantiopure decahydroquinolines with a C4a all-carbon quaternary stereocenter. nih.gov Palladium-catalyzed functionalization of remote sp3 C–H bonds has also been employed for the diastereoselective synthesis of C4 quaternary dihydroisoquinolones. cwu.eduresearchgate.net These methods, while applied to nitrogen heterocycles, establish a precedent for catalytic and stereocontrolled C-C bond formation to create a quaternary center, a principle applicable to oxane systems.

Introduction and Functionalization of the 1H-Pyrazol-5-yl Moiety

The pyrazole (B372694) core is a versatile heterocycle found in numerous pharmaceuticals. nih.govbeilstein-journals.org Its synthesis is well-established, with cyclocondensation and [3+2] cycloaddition reactions being the most prominent methods. mdpi.comchim.it

Pyrazole Ring Synthesis via Cyclocondensation and [3+2] Cycloaddition Reactions

Cyclocondensation Reactions: The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. mdpi.comnih.gov Common 1,3-dielectrophiles include 1,3-dicarbonyl compounds, α,β-unsaturated carbonyls, and β-enaminones. mdpi.comnih.gov The reaction of a 1,3-diketone with a substituted hydrazine, for instance, can be catalyzed by copper(II) nitrate (B79036) under mild, acid-free conditions to yield highly regioselective products. nih.gov One-pot procedures starting from aldehydes, 1,3-dicarbonyls, and diazo compounds have also been developed, proceeding through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization sequence. organic-chemistry.org

[3+2] Cycloaddition Reactions: This powerful method involves the reaction of a 1,3-dipole with a dipolarophile. chim.it For pyrazole synthesis, common 1,3-dipoles include diazoalkanes, nitrile imines, and sydnones, which react with alkenes or alkynes. nih.gov These reactions often exhibit high regioselectivity and efficiency. nih.govacs.org For example, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides a mild and functional-group-tolerant route to pyrazoles. mdpi.comorganic-chemistry.org Similarly, transition-metal-free [3+2] cycloadditions between diazoacetonitrile and nitroolefins afford multisubstituted cyanopyrazoles with good regioselectivity. organic-chemistry.org

Table 2: Key Features of Pyrazole Synthesis Methods

| Method | Reactants | Typical Conditions | Advantages |

| Cyclocondensation | Hydrazine + 1,3-Dicarbonyl Compound | Acid or Base Catalysis, often heated | Readily available starting materials, versatile. mdpi.comnih.gov |

| [3+2] Cycloaddition | Diazoalkane + Alkyne | Metal catalysis or thermal | High regioselectivity, mild conditions, broad scope. mdpi.comorganic-chemistry.orgacs.org |

Regioselective Coupling of Pyrazole with the Oxane Scaffold

Attaching the pyrazole moiety to the C4 position of the oxane ring requires a regioselective coupling strategy. A plausible approach involves a cross-coupling reaction, such as a Suzuki or Stille coupling. This would necessitate pre-functionalization of both fragments: for example, a 4-halo-oxane-4-carboxylic acid ester and a 5-(pinacolato)boron-1H-pyrazole or 5-stannyl-1H-pyrazole derivative.

Regioselectivity in pyrazole synthesis itself can be exploited to install a handle for coupling. The cyclocondensation of unsymmetrical enaminodiketones with specific hydrazines can regiospecifically yield 4-substituted 1H-pyrazole-5-carboxylates. organic-chemistry.org Copper-catalyzed three-component reactions have been developed for the synthesis of N-substituted pyrazoles with excellent regioselectivity, and similar principles could be applied to achieve C-C bond formation. nih.govmdpi.com A cascade annulation/ring-opening reaction between hydrazones and dienones has also been reported to synthesize 5-(pyrazol-4-yl) pentanoic acids, showcasing innovative ways to create pyrazoles with specific substitution patterns suitable for further elaboration. nih.gov

Derivatization of the Pyrazole Nitrogen and Carbon Atoms

Further functionalization of the pyrazole ring can be achieved at both nitrogen and carbon atoms, allowing for the synthesis of diverse analogues. mdpi.comchim.it

Nitrogen Derivatization: The N1 position of the pyrazole ring is readily functionalized. This can be accomplished during the initial synthesis by using a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine). beilstein-journals.orgorganic-chemistry.org Post-synthetic N-arylation can be achieved through methods like Ullmann coupling with aryl halides. nih.gov A convenient, transition-metal-free method for synthesizing N-aryl pyrazoles uses vinyl sulfoxonium ylides and aryl diazonium salts, offering high yields and broad substrate compatibility. organic-chemistry.org

Carbon Derivatization: The carbon atoms of the pyrazole ring can also be functionalized. For instance, 4-formylpyrazoles can be synthesized and subsequently modified. chim.it The introduction of an amino group, often at the C5 position, is beneficial for further transformations and is a feature of many bioactive molecules. nih.gov One method to produce 5-aminopyrazoles involves the reaction of (ethoxymethylene)cyanoacetate with a substituted hydrazine hydrochloride. prepchem.com Other derivatizations include the introduction of sulfonyl groups or selenium-containing moieties onto the pyrazole core. mdpi.com

Incorporation of the Carboxylic Acid Functionality

The introduction of the carboxylic acid group at the C4 position of the oxane ring is a critical step in the synthesis of the target molecule. This can be achieved through direct carboxylation or by the transformation of a precursor functional group.

Direct Carboxylation Methods at C4 of the Oxane Ring

Direct carboxylation involves the introduction of a -COOH group onto the pre-formed pyrazolyl-oxane scaffold. One potential strategy involves the use of organometallic intermediates. For instance, a 4-halo-4-(1H-pyrazol-5-yl)oxane derivative could undergo a lithium-halogen exchange, followed by quenching with carbon dioxide to yield the desired carboxylic acid. This approach has been successfully applied in the carboxylation of 4-iodopyrazoles, where treatment with n-butyllithium at low temperatures, followed by the introduction of CO2, affords the corresponding pyrazole-4-carboxylic acids. nih.gov

Another approach is the catalytic C-H carboxylation. While challenging, recent advances in catalysis have enabled the direct carboxylation of C-H bonds in some heterocyclic systems. nih.govyoutube.comethz.chmdpi.com This would be a highly atom-economical route, though its application to a complex system like a pyrazolyl-oxane would require significant investigation to achieve the desired regioselectivity at the C4 position of the oxane ring.

Oxidative Transformations of Precursor Groups

A more common and often more practical approach is the oxidation of a precursor functional group at the C4 position. A primary alcohol is an ideal precursor for this transformation. The synthesis would first target a 4-(1H-pyrazol-5-yl)-4-(hydroxymethyl)oxane intermediate. This precursor can then be oxidized to the corresponding carboxylic acid using a variety of established methods.

A convenient two-step, one-pot procedure involves the use of sodium hypochlorite (B82951) (NaOCl) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under phase-transfer conditions, followed by oxidation with sodium chlorite (B76162) (NaClO2). nih.gov This method is known for its mild reaction conditions and compatibility with a wide range of functional groups. nih.gov Other oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) can also be employed, though their harsher conditions may require careful protection of the pyrazole ring. researchgate.net The electrochemical oxidation of hydroxymethyl groups to carboxylic acids has also been reported and offers a potentially greener alternative. researchgate.net

The following table summarizes a hypothetical two-step synthesis starting from a hydroxymethyl precursor:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Synthesis of Precursor | Construction of the 4-(1H-pyrazol-5-yl)-4-(hydroxymethyl)oxane scaffold. | 4-(1H-Pyrazol-5-yl)-4-(hydroxymethyl)oxane |

| 2 | Oxidation | NaOCl, TEMPO, NaClO2 in a biphasic system. | 4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid |

Advanced Synthetic Techniques for Enhanced Efficiency and Sustainability

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.govrsc.orgmdpi.comsphinxsai.comijpsjournal.comnih.govnih.govnih.gov In the context of synthesizing this compound, MAOS can be applied to several key steps. The formation of the pyrazole ring, typically through the condensation of a 1,3-dicarbonyl compound with hydrazine, is a reaction known to be significantly accelerated by microwave heating. mdpi.comhilarispublisher.comorientjchem.org

Furthermore, multicomponent reactions (MCRs) under microwave irradiation offer an efficient pathway to construct complex heterocyclic systems, such as spiro-pyrazolyl-oxane precursors, in a single step. nih.govrsc.orgmdpi.com The subsequent functional group transformations, including the potential carboxylation or oxidation steps, can also benefit from the controlled and rapid heating provided by microwaves. sphinxsai.comijpsjournal.com

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Reference |

| Pyrazole Synthesis | Hours to Days | Minutes | mdpi.comnih.gov |

| Multicomponent Reactions | Hours | Minutes | nih.govrsc.org |

Ultrasound and Mechanochemical Synthesis Approaches

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates through acoustic cavitation. This method has been successfully used for the synthesis of various heterocyclic compounds and for promoting oxidation reactions. researchgate.netdigitellinc.comresearchgate.net The oxidation of a 4-hydroxymethyl precursor to the carboxylic acid could potentially be accelerated under ultrasonic conditions. digitellinc.comresearchgate.net

Mechanochemical synthesis, which involves solvent-free or low-solvent reactions induced by mechanical grinding, offers significant environmental benefits. While less common for the synthesis of complex heterocyclic systems, its application in forming pyrazole and other heterocycles is an area of growing interest and could provide a sustainable route to key intermediates. nih.gov

Catalytic Strategies in Pyrazole and Oxane Chemistry

The use of catalysts is central to modern organic synthesis, enabling reactions with high selectivity and efficiency. In the synthesis of the target molecule, catalytic methods can be employed for both the formation of the heterocyclic rings and their subsequent functionalization.

For the pyrazole synthesis, various catalysts, including Lewis acids and transition metals, can be used to control the regioselectivity of the cyclization reaction. organic-chemistry.org For the oxane ring, catalytic methods for C-H functionalization are emerging, which could provide a direct route to introduce substituents at the C4 position. nih.govyoutube.comethz.chmdpi.comnih.gov Furthermore, intramolecular cyclization reactions to form the oxane ring can be promoted by acid or metal catalysts. nih.govresearchgate.net

Catalytic approaches are also crucial for the advanced synthetic techniques mentioned above. For example, microwave-assisted MCRs often rely on catalysts to facilitate the cascade of reactions leading to the final product. mdpi.com Similarly, catalytic oxidation methods, such as the TEMPO-based system, are highly effective for the conversion of alcohols to carboxylic acids. nih.gov

Design and Synthesis of Structurally Related Analogues for Comparative Analysis

The design and synthesis of analogues structurally related to this compound are crucial for establishing structure-activity relationships (SAR) and optimizing compound properties. The strategic modification of both the pyrazole and the oxane moieties allows for a systematic exploration of the chemical space around the parent molecule. These comparative analyses help in identifying key structural features responsible for a compound's biological or chemical characteristics.

Design Strategy for Analogues

The core structure of this compound offers several points for modification:

The Pyrazole Ring: Substituents can be introduced at various positions of the pyrazole ring, particularly on the nitrogen atom (N1) or the carbon atoms (C3, C4).

The Oxane Ring: The oxygen heteroatom can be replaced by other heteroatoms or carbon, leading to carbocyclic analogues (e.g., cyclohexane (B81311) derivatives). Additionally, substituents can be placed on the oxane ring itself.

The Carboxylic Acid Group: This functional group can be esterified or converted into other bioisosteres like tetrazoles or hydroxamic acids to probe its role in molecular interactions. nih.gov

Synthetic Approaches to Pyrazole Ring Analogues

The most prevalent method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. mdpi.com This approach is highly versatile, as the substitution pattern of the resulting pyrazole can be controlled by selecting appropriately substituted starting materials.

Cyclocondensation with Substituted Hydrazines: By reacting a suitable β-diketone precursor attached to the oxane ring with various substituted hydrazines (e.g., phenylhydrazine, 4-chlorophenylhydrazine), a library of N1-substituted pyrazole analogues can be generated. cu.edu.egrsc.org

Modification of the β-Diketone: Altering the structure of the 1,3-dicarbonyl precursor allows for the introduction of substituents at other positions of the pyrazole ring. For instance, using a substituted diketone can lead to analogues with alkyl or aryl groups at the C3 position of the pyrazole. nih.gov

Alternative Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions provide another route to pyrazole derivatives, offering different regiochemical outcomes and expanding the range of accessible analogues. mdpi.com

The table below summarizes various synthetic routes for preparing substituted pyrazole carboxylic acids, which are key components for the final analogues.

| Synthetic Method | Starting Materials | Resulting Pyrazole Analogue Type | Reference |

|---|---|---|---|

| Cyclocondensation | 1,3-Diketones and substituted hydrazines | N-Aryl or N-alkyl substituted pyrazoles | mdpi.com |

| Vilsmeier-Haack Reaction | Hydrazones derived from acetophenones | Forms a pyrazole-4-carboxaldehyde, which can be oxidized to the carboxylic acid | rsc.org |

| Ring Formation from α,β-Unsaturated Ketones | α,β-Unsaturated ketones and hydrazine | Yields pyrazolines which are then oxidized to pyrazoles | mdpi.com |

| Cascade Annulation/Ring-Opening | Hydrazones and exocyclic dienones | Leads to pyrazolyl alkanoic acids | nih.gov |

Synthesis of Oxane Ring and Other Cyclic Analogues

The synthesis of the tetrahydropyran (B127337) (oxane) portion of the molecule typically starts from precursors that allow for the formation of the heterocyclic ring followed by functional group manipulation. A known method for preparing tetrahydropyran-4-carboxylic acid involves the decarboxylation of tetrahydropyran-4,4-dicarboxylic acid. google.comijprajournal.com

Synthesis of the Core Oxane Ring: A common industrial synthesis involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and controlled decarboxylation to yield tetrahydropyran-4-carboxylic acid. ijprajournal.com

Synthesis of Carbocyclic Analogues: To create analogues for comparative analysis, the oxane ring can be replaced with carbocyclic systems. For example, starting with diethyl cyclopentane-1,1-dicarboxylate or diethyl cyclohexane-1,1-dicarboxylate and applying similar synthetic steps would yield analogues where the oxygen atom is replaced by a methylene (B1212753) group.

Introduction of Substituents: Substituents on the oxane ring can be introduced by using substituted starting materials, such as a modified bis(2-haloethyl) ether derivative, during the initial cyclization step.

Convergent Synthetic Strategy for Final Analogues

A convergent approach is often employed for efficiency, where the pyrazole and cyclic carboxylic acid moieties are synthesized separately and then combined. A plausible and versatile strategy involves the construction of the pyrazole ring onto a pre-formed oxane-containing intermediate.

A key intermediate, diethyl tetrahydropyran-4,4-dicarboxylate, can be transformed into an ethyl 4-(ethoxycarbonyl)oxane-4-carboxylate. This can be further converted into an ethyl 4-acetyl-oxane-4-carboxylate, a β-ketoester. This intermediate is primed for reaction with a variety of hydrazine derivatives (R-NHNH₂) to form the desired pyrazole ring directly on the oxane scaffold via cyclocondensation. Subsequent hydrolysis of the ester group yields the final carboxylic acid analogues. This general strategy is outlined in the research concerning the synthesis of various pyrazole carboxylic acids from β-ketoester intermediates. cu.edu.egresearchgate.net

The table below details a representative set of structurally related analogues that can be synthesized for comparative analysis using the methodologies described.

| Analogue Structure | Modification Type | Key Synthetic Precursor | Rationale for Design |

|---|---|---|---|

| 4-(1-Phenyl-1H-pyrazol-5-yl)oxane-4-carboxylic acid | N1-Aryl substitution on pyrazole | Phenylhydrazine | Investigate the influence of a bulky aromatic substituent at the N1 position. |

| 4-(1H-Pyrazol-5-yl)cyclohexane-1-carboxylic acid | Oxane ring replacement | Diethyl cyclohexane-1,1-dicarboxylate | Assess the role of the ring oxygen heteroatom. |

| 4-(3-Methyl-1H-pyrazol-5-yl)oxane-4-carboxylic acid | C3-Alkyl substitution on pyrazole | A 1,3-diketone precursor with a terminal methyl group | Evaluate the effect of substitution on the carbon framework of the pyrazole. |

| Methyl 4-(1H-pyrazol-5-yl)oxane-4-carboxylate | Carboxylic acid esterification | Methanol with acid catalyst | Determine the necessity of the free carboxylic acid for activity. |

Comprehensive Structural Elucidation and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific 1D or 2D NMR data for 4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid could be located.

Detailed experimental findings for these methodologies are not available for the target compound.

Without experimental NMR data, a conformational analysis cannot be performed.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

No HRMS data confirming the precise molecular formula of this compound was found.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Specific IR and Raman spectral data for the compound are not available in the searched literature.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

No UV-Vis absorption data for this compound could be retrieved.

Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation

There is no published single-crystal X-ray diffraction analysis for this specific compound.

Due to the absence of specific data for "this compound," the requested article with detailed research findings and data tables cannot be constructed.

Determination of Intramolecular Bond Lengths, Angles, and Dihedral Angles

Detailed experimental data from techniques like X-ray crystallography for this compound is not available in the reviewed literature. Therefore, specific bond lengths, bond angles, and dihedral angles for this molecule cannot be provided. Such data is foundational for understanding the precise geometry and conformational preferences of the molecule.

Computational Chemistry and Molecular Modeling of 4 1h Pyrazol 5 Yl Oxane 4 Carboxylic Acid

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Assessment of Dynamic Behavior and Flexibility in Solvent Environments

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the dynamic nature of molecules in various environments over time. For pyrazole (B372694) derivatives, MD simulations in aqueous solutions provide critical insights into their conformational flexibility and interactions with water molecules, which are fundamental to their behavior in biological systems.

Protein-Ligand Interaction Dynamics in Simulated Biological Systems

Once a ligand is docked into a protein's active site, MD simulations are essential for assessing the stability of the predicted binding pose and characterizing the dynamic nature of the protein-ligand interactions. eurasianjournals.com For pyrazole-based inhibitors, these simulations can validate the initial docking results and provide a more realistic picture of the binding event. nih.govnih.govnih.gov

A typical MD simulation runs for a duration of nanoseconds (ns), tracking the movements of the ligand and protein atoms. nih.govtandfonline.com Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to evaluate the stability of the complex. A stable RMSD for both the protein backbone and the ligand suggests that the binding pose is maintained throughout the simulation. nih.govrsc.org

Furthermore, analysis of the simulation trajectory reveals the persistence of crucial interactions like hydrogen bonds and hydrophobic contacts. researchgate.net For example, in a simulation of a pyrazole-carboxamide inhibitor bound to carbonic anhydrase II, the number and duration of hydrogen bonds with key active site residues like Thr199 and His94 can be monitored. nih.gov This analysis can confirm that the interactions predicted by docking, such as the coordination of a sulfonamide or carboxylic acid group to a zinc ion in the active site, are stable over time. nih.gov The Root Mean Square Fluctuation (RMSF) can also be analyzed to identify which parts of the ligand or protein are more flexible, providing insights into the dynamics of the binding pocket. rsc.org

Molecular Docking and Pharmacophore Modeling for Target Interaction Prediction

Computational Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. eurasianjournals.com This method is widely used in drug discovery to screen virtual libraries and to understand structure-activity relationships (SAR). For pyrazole carboxylic acid derivatives, docking studies have been instrumental in elucidating their binding modes with various biological targets, including enzymes like cyclooxygenase-2 (COX-2), carbonic anhydrase (CA), and various protein kinases. nih.govmdpi.comnih.gov

In these studies, the pyrazole core often serves as a central scaffold, with the carboxylic acid group playing a critical role in forming key interactions. The carboxylate can act as a hydrogen bond acceptor or donor and can form crucial ionic interactions with positively charged residues (e.g., Arginine, Lysine) in the active site. For instance, in the active site of COX enzymes, the carboxylic acid moiety of inhibitors is known to interact with key residues like Arg120 and Tyr355. Docking studies of pyrazole derivatives into tubulin's colchicine-binding site show hydrogen bonding with residues like Cys-241. mdpi.com The binding affinity is typically estimated using a scoring function, which provides a value in units such as kcal/mol. Lower scores generally indicate a more favorable binding interaction. nih.gov

| Pyrazole Derivative Class | Target Protein | Predicted Binding Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrazole-carboxamides | Carbonic Anhydrase I (hCA I) | -6.2 to -7.5 | His94, His96, His119, Thr199, Zn2+ | nih.gov |

| Pyrazole-carboxamides | Carbonic Anhydrase II (hCA II) | -6.8 to -8.1 | His94, Val121, Phe131, Thr200, Zn2+ | nih.gov |

| Pyrazole-chalcone conjugates | Tubulin (Colchicine site) | -8.1 to -9.5 | Cys241, Leu248, Ala316, Val318 | mdpi.com |

| Fused Pyrazole Derivatives | p38α MAPK | Not specified | Met109 (hinge), Lys53, Asp168 | nih.gov |

| Pyrazole-based compounds | Hsp90α | Not specified | Asp93, Lys58, Asn51, Leu107 | nih.gov |

Development of Structure-Based and Ligand-Based Pharmacophore Models

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. These models are crucial tools in drug design for virtual screening and for designing new molecules with improved potency.

For a class of compounds like pyrazole carboxylic acids, a pharmacophore model can be generated based on the common features of active molecules (ligand-based) or the interaction points within the protein's active site (structure-based). nih.gov A typical pharmacophore for pyrazole-based inhibitors might include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the carboxylic acid and potentially the nitrogen atoms of the pyrazole ring.

Hydrogen Bond Donors (HBD): The N-H group of the pyrazole and the hydroxyl group of the carboxylic acid.

Aromatic/Hydrophobic Regions (AR/HY): The pyrazole ring itself and any attached phenyl or other hydrophobic groups.

For example, a pharmacophore model developed for tetrasubstituted pyrazole inhibitors of COX-II identified a six-point model comprising three hydrogen bond acceptors, one hydrophobic group, and two aromatic rings as key features for activity. nih.gov Such models guide the design of new compounds by ensuring they possess the necessary chemical features in the correct spatial orientation to interact effectively with the target receptor. tandfonline.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Establishment of Relationships between Structural Descriptors and Observed Activities/Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. shd-pub.org.rs These models are invaluable for predicting the activity of newly designed molecules before their synthesis, thus saving time and resources.

In a QSAR study, various molecular descriptors are calculated for each compound in a series. These descriptors quantify different aspects of the molecule's structure, such as:

Topological descriptors: Related to the connectivity of atoms.

Electronic descriptors: Describing the electronic properties, like charge distribution.

Steric descriptors: Related to the size and shape of the molecule (e.g., molecular volume). shd-pub.org.rs

Hydrophobic descriptors: Such as the partition coefficient (logP).

For pyrazole derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govmdpi.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, or hydrophobicity is favorable or unfavorable for activity. nih.gov For instance, a CoMFA model for pyrazole inhibitors might show a green contour map near a specific substituent position, indicating that bulkier groups in that region would enhance activity. Conversely, a yellow contour map would suggest that bulky groups are detrimental. nih.gov A 4D-QSAR study on pyrazole pyridine (B92270) carboxylic acid derivatives successfully developed a predictive model based on quantum chemical calculations and a genetic algorithm, achieving high correlation coefficients between experimental and predicted activities. benthamdirect.comnih.gov

| Pyrazole Derivative Class | Target | QSAR Model Type | Key Findings/Statistics | Reference |

|---|---|---|---|---|

| Tetrasubstituted Pyrazoles | COX-II | 3D-QSAR (Pharmacophore-based) | r² = 0.958, Predictive r² = 0.852. Model based on HBA, Hydrophobic, and Aromatic features. | nih.gov |

| Fused Pyrazoles | p38α MAPK | CoMFA/CoMSIA | CoMFA r² = 0.961; CoMSIA r² = 0.905. Steric and electrostatic fields are crucial for activity. | nih.gov |

| Aminopyrimidinyl Pyrazoles | PLK1 | Hybrid 3D-QSAR | CoMFA r² = 0.905; CoMSIA r² = 0.895. Revealed key structural requirements for designing new inhibitors. | mdpi.com |

| Pyrazole Pyridine Carboxylic Acids | Not Specified | 4D-QSAR | Training set R² = 0.889. Model successfully predicted activities of test set compounds. | benthamdirect.comnih.gov |

| Pyrazole Derivatives | α-glucosidase | 3D-QSAR | Training set R² = 0.77. Steric, hydrophobic, and H-bonding features were important. | tandfonline.com |

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. Had such studies been performed on 4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid, researchers would have likely employed either ligand-based or structure-based virtual screening methods.

Lead optimization is the process of taking a promising "hit" compound identified from a screening campaign and modifying its chemical structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. For a compound like this compound, this would involve synthesizing and testing a series of analogues with modifications to the pyrazole, oxane, or carboxylic acid moieties.

Table 1: Hypothetical Lead Optimization Strategies for this compound

| Modification Site | Potential Modifications | Intended Improvement |

| Pyrazole Ring | Substitution at N1 position, Substitution at other carbon atoms | Modulate binding affinity, Improve metabolic stability |

| Oxane Ring | Introduction of substituents, Replacement with other cyclic systems | Alter solubility, Modify conformational preferences |

| Carboxylic Acid | Esterification, Amidation, Bioisosteric replacement | Enhance cell permeability, Improve pharmacokinetic properties |

This table is for illustrative purposes only and is not based on experimental data.

Advanced Electron Density Analysis (e.g., ELF, LOL, RDG, IRI)

Advanced electron density analysis provides deep insights into the chemical bonding and non-covalent interactions within a molecule. These methods go beyond simple structural representations to visualize and quantify the distribution of electrons.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to identify regions of high electron localization, which correspond to chemical bonds and lone pairs.

Reduced Density Gradient (RDG) analysis is a powerful tool for visualizing and characterizing non-covalent interactions, such as hydrogen bonds and van der Waals forces.

Interaction Region Imaging (IRI) is a more recent technique that complements RDG analysis by providing a clearer picture of the nature and strength of chemical interactions.

A theoretical study of this compound using these techniques would reveal the intricate details of its electronic structure, including the nature of the bonds within the pyrazole and oxane rings, the electronic character of the carboxylic acid group, and any intramolecular non-covalent interactions that might influence its conformation and reactivity.

Table 2: Potential Applications of Advanced Electron Density Analysis on this compound

| Analysis Method | Potential Insights |

| ELF/LOL | Characterization of aromaticity in the pyrazole ring, Localization of lone pairs on nitrogen and oxygen atoms |

| RDG | Identification of intramolecular hydrogen bonds, Visualization of steric clashes |

| IRI | Quantification of the strength of non-covalent interactions, Understanding the influence of substituents on electronic structure |

This table is for illustrative purposes only and is not based on experimental data.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Influence of Pyrazole (B372694) Substituents on Molecular Recognition

The pyrazole moiety serves as a versatile scaffold in medicinal chemistry, with substitutions on the ring significantly modulating its pharmacological and pharmacokinetic properties. researchgate.netrsc.org The electronic and steric nature of these substituents can dictate the compound's binding affinity and selectivity.

Effects of N-Substitution on Pyrazole Ring

N-alkylation and N-arylation of the pyrazole ring are common strategies to explore the chemical space around a pharmacophore. researchgate.netmdpi.com The position and nature of the substituent on the nitrogen atom can influence the molecule's orientation within a binding pocket and introduce new points of interaction.

Research on various pyrazole-containing compounds has shown that N-substitution can have a profound impact on biological activity. For instance, in a series of 3,5-diphenylpyrazole (B73989) derivatives, N-alkylation with moieties containing acidic groups, such as aromatic carboxylic acids attached to a benzyl (B1604629) unit, led to a significant 30-fold increase in potency for the inhibition of meprin β and a 3-fold improvement against meprin α. nih.gov Conversely, the introduction of an electron-rich benzodioxolane group had only a marginal effect. nih.gov

In a different therapeutic area, the N-methylation of certain 5-anilino-3-phenyl pyrazoles was found to considerably enhance their antiplasmodial activity, demonstrating that even a small alkyl group can lead to favorable interactions. mdpi.com The regioselectivity of N-alkylation is often governed by steric hindrance, with the substituent preferentially adding to the less hindered nitrogen atom, which can be a critical factor in determining the final geometry and activity of the molecule. researchgate.netnih.gov

These findings suggest that for 4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid, N-substitution presents a valuable opportunity for activity modulation. Introducing substituents that can form additional hydrogen bonds or hydrophobic interactions could enhance molecular recognition.

Table 1: Effect of N-Substitution on Pyrazole Derivatives in Different Scaffolds This table is a representative summary based on findings from different pyrazole scaffolds to illustrate the potential impact of N-substitution.

| Scaffold | N-Substituent (R) | Effect on Activity | Reference |

|---|---|---|---|

| 3,5-Diphenylpyrazole | -CH₂-Ph-COOH | 30-fold increase in meprin β inhibition | nih.gov |

| 5-Anilino-3-phenyl pyrazole | -CH₃ | Enhanced antiplasmodial activity | mdpi.com |

| 3,5-Diphenylpyrazole | Benzodioxolane | Marginal effect on meprin α inhibition | nih.gov |

| General Pyrazoles | Bulky Alkyl Groups | Regioselectivity controlled by sterics | researchgate.net |

Impact of Substituents at Pyrazole C3 and C4

The C3 and C4 positions of the pyrazole ring are pivotal for tuning the electronic properties and steric profile of the molecule. Electrophilic substitution reactions typically occur at the C4 position, making it a common site for modification. mdpi.com

Structure-activity relationship studies consistently demonstrate that even minor alterations at these positions can lead to substantial changes in biological activity. For example, in a series of antimalarial anilino-pyrazoles, substituting a C3-phenyl ring with a halogen atom significantly improved activity. mdpi.com The nature of the substituent at the C4 position, such as cyano, ester, or phenyl groups, also influenced the compound's potency. mdpi.com This highlights the steep SAR often observed with pyrazole derivatives, where small structural modifications can cause large shifts in efficacy. nih.gov

The electronic nature of the substituents is also a key determinant of activity. Electron-donating groups at the C3 position can increase the basicity of the pyrazole ring, which may affect its interaction with target residues. nih.gov Conversely, electron-withdrawing groups can also modulate activity, depending on the specific interactions within the binding site.

Table 2: Influence of C3 and C4 Substituents on the Activity of Pyrazole Analogs This table provides representative data from various pyrazole-based compounds to illustrate SAR principles at the C3 and C4 positions.

| Scaffold | Position | Substituent | Observed Effect | Reference |

|---|---|---|---|---|

| 5-Anilino Pyrazole | C3 (on phenyl ring) | Halogen (F, Cl, Br) | Improved antiplasmodial activity | mdpi.com |

| 5-Anilino Pyrazole | C3 (on phenyl ring) | 4-NO₂ | Further improvement in potency | mdpi.com |

| Pyrazolo[1,5-a]quinazoline | C4 (R¹ position) | 4-F-Phenyl | Retained or modestly increased potency | nih.gov |

| Pyrazolo[1,5-a]quinazoline | C4 (R¹ position) | 4-Cl-Phenyl | Decreased maximal inhibition | nih.gov |

Conformational and Steric Effects of the Oxane Ring Modifications

Variations in Oxane Ring Substitution Pattern

Substituted tetrahydropyran (B127337) rings are prevalent in bioactive natural products and pharmaceuticals. researchgate.net The substitution pattern on the oxane ring can enhance binding affinity by filling hydrophobic pockets and providing additional hydrogen bonding opportunities. nih.gov

The stereochemistry of the substituents is crucial. In many natural products, 2,6-disubstituted tetrahydropyran rings adopt a chair conformation with the two substituents in an equatorial orientation to minimize steric strain. researchgate.net Introducing substituents on the oxane ring of this compound could lead to more favorable interactions with the target protein. For instance, adding hydroxyl or small alkyl groups could probe for nearby hydrogen bond donors/acceptors or hydrophobic pockets, respectively. The conformational locking of the ring by bulky substituents could also be a strategy to pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding.

Role of Oxane Ring Flexibility on Binding Interactions

Molecular recognition is a dynamic process, and the flexibility of both the ligand and the receptor is often essential for achieving an optimal fit. drugdesign.org The oxane ring is not rigid and can exist in various conformations, primarily the chair and boat forms, with the chair conformation being the most stable for unsubstituted tetrahydropyran.

The ability of the oxane ring to adopt different conformations can be crucial for the "induced-fit" mechanism, where the ligand adapts its shape to complement the binding site. drugdesign.org The energy barrier for interconversion between conformers is a key factor; a low barrier allows the molecule to readily adopt the necessary bioactive conformation upon approaching the target. drugdesign.org The flexibility of the oxane ring allows it to orient the pyrazole and carboxylic acid moieties in a precise spatial arrangement required for molecular recognition. Modifications that alter this flexibility, such as the introduction of rigidifying substituents or replacing the oxane with a more rigid or more flexible carbocycle, would likely have a significant impact on the compound's binding affinity.

Importance of the Carboxylic Acid Moiety in Molecular Interactions

The carboxylic acid group is a key pharmacophoric feature in a vast number of drugs and plays a fundamental role in molecular interactions. Its significance stems from its ability to act as a potent hydrogen bond donor and acceptor, and, in its deprotonated carboxylate form, to engage in strong ionic interactions.

The acidity of the carboxylic acid allows it to form strong electrostatic and hydrogen bonds with complementary functional groups in a receptor's binding site, such as the basic side chains of arginine, lysine (B10760008), or histidine residues. These interactions are often a primary driver of binding affinity and selectivity. The carboxyl group's ability to participate in these highly directional and strong interactions makes it a critical anchor for orienting the molecule within the binding pocket.

Furthermore, the presence of the carboxylic acid moiety significantly influences the physicochemical properties of the molecule, such as solubility. Its ability to ionize at physiological pH generally imparts greater water solubility, which is a desirable attribute for drug candidates. While essential for binding, the carboxylic acid group can also present challenges, such as metabolic instability or limited membrane permeability, leading medicinal chemists to sometimes explore bioisosteric replacements. However, its role in direct, high-energy interactions with a biological target often makes it an indispensable component of the pharmacophore.

Contribution of Acidic Hydrogen Bonding and Salt Bridge Formation

The carboxylic acid moiety is a critical functional group in many biologically active molecules, primarily due to its ability to form strong interactions with protein targets. At physiological pH, the carboxylic acid is typically deprotonated to a carboxylate anion. This negative charge allows it to form powerful salt bridges (ionic interactions) with positively charged amino acid residues within a target's binding site, such as arginine or lysine. acs.org

Exploration of Carboxylic Acid Bioisosteres

Although the carboxylic acid group is vital for target interaction, it can sometimes confer undesirable physicochemical properties, such as poor membrane permeability, rapid metabolism, or low oral bioavailability. researchgate.netdrughunter.com To overcome these liabilities, medicinal chemists frequently employ bioisosteric replacement, a strategy where the carboxylic acid is substituted with a different functional group that retains the key binding interactions but possesses improved drug-like properties. researchgate.net

The selection of a suitable bioisostere depends on matching the electronic and steric properties of the carboxylate. Common bioisosteres for carboxylic acids include tetrazoles, hydroxypyrazoles, acylsulfonamides, and 5-oxo-1,2,4-oxadiazoles. drughunter.comcambridgemedchemconsulting.com

Tetrazoles : A frequently used replacement, the 1H-tetrazole ring, has a pKa similar to that of a carboxylic acid, allowing it to exist in its anionic form at physiological pH and mimic the key ionic interactions. drughunter.comcambridgemedchemconsulting.com The replacement of a carboxylic acid with a tetrazole in the angiotensin II receptor antagonist losartan (B1675146) famously led to a tenfold increase in potency and better oral efficacy. drughunter.com

Hydroxyisoxazoles and Hydroxypyrazoles : These five-membered heterocyclic rings are planar and acidic, with pKa values that allow for deprotonation. researchgate.net The negative charge is delocalized within the aromatic ring, mimicking the electrostatic profile of a carboxylate. researchgate.net 1-hydroxypyrazoles offer the advantage of higher pKa values compared to carboxylic acids, which can lead to more efficient tissue permeation. researchgate.netcambridgemedchemconsulting.com

Other Heterocycles : In the development of CB1 cannabinoid receptor antagonists, the pyrazole carboxamide of rimonabant (B1662492) was successfully replaced with a 5-alkyl oxadiazole ring, yielding a new class of compounds with promising activity. rsc.org

The table below summarizes the properties and effects of various carboxylic acid bioisosteres used in pyrazole-based drug candidates.

| Original Moiety | Bioisostere | Key Properties & Rationale | Resulting Activity/Property Change | Reference(s) |

| Carboxylic Acid | 1H-Tetrazole | Similar pKa (~4.5), mimics anionic charge. cambridgemedchemconsulting.com Can improve metabolic stability. cambridgemedchemconsulting.com | Often retains or improves potency; can enhance oral bioavailability. drughunter.com | drughunter.comcambridgemedchemconsulting.com |

| Carboxylic Acid | 1-Hydroxypyrazole | Higher pKa than carboxylic acid, reduced acidity. researchgate.net May improve membrane permeability. researchgate.net | Shown to be an excellent bioisosteric replacement in aldose reductase inhibitors. cambridgemedchemconsulting.com | researchgate.netcambridgemedchemconsulting.com |

| Carboxylic Acid | Phenyltetrazole | Acidic bioisostere. | Resulted in a 16-fold improvement in activity against meprin β compared to the parent compound. nih.gov | nih.gov |

| Carboxylic Acid | 3-Hydroxy-isoxazole | Acidic bioisostere. | Led to equipotent inhibition of meprin α and β isoenzymes. nih.gov | nih.gov |

| Pyrazole Carboxamide | 5-Alkyl Oxadiazole | Bioisosteric replacement of the amide. | Discovered a novel class of derivatives with promising CB1 receptor antagonism. rsc.org | rsc.org |

Strategic Modifications of the Quaternary Carbon Linker Region

Incorporating a cyclic scaffold, such as the oxane ring in this compound, introduces conformational rigidity. This pre-organizes the molecule into a specific, lower-energy conformation that can favorably match the binding site, reducing the entropic penalty upon binding and potentially increasing affinity.

The presence of a quaternary carbon atom, as seen at the 4-position of the oxane ring, serves as a critical anchor point. Modifying the size and nature of the cyclic linker can have profound effects on activity. For instance, in a series of pyrazole-based inhibitors, replacing a phenyl moiety with a more flexible aliphatic ring like cyclopentyl was well-tolerated, maintaining similar activity. nih.gov Further exploration into cyclohexylcarboxylic acids was pursued to increase the sp³ content of the compounds, a strategy often used to improve solubility and metabolic properties. nih.gov In the design of Mcl-1 inhibitors, varying the linker length of a macrocycle confirmed that a specific 5-atom tether was optimal for potency, with longer or shorter linkers resulting in decreased activity. acs.org Therefore, strategic modification of the linker is a key tool for optimizing the geometric presentation of the pharmacophore.

Stereochemical Contributions to Structure-Activity Relationships

Stereochemistry is a fundamental aspect of drug design, as biological macromolecules like proteins are chiral environments. Consequently, enantiomers of a chiral drug can exhibit significantly different binding affinities, efficacies, and metabolic profiles.

In the context of pyrazole-based inhibitors, stereochemistry often plays a decisive role in potency. For inhibitors featuring complex, non-planar linkers, such as azabicyclic systems, the stereochemical configuration (e.g., endo vs. exo) can dramatically influence how substituents are oriented within the binding pocket. Studies on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors revealed that N-vicinal bridges required an endo-stereochemistry for the most potent inhibitory effect, whereas N-distal bridges were more effective in their exo-configuration. acs.org This highlights how subtle changes in the 3D arrangement of atoms can lead to profound differences in biological activity by either facilitating or disrupting key interactions with the target. When asymmetrically substituted pyrazoles are used, reactions can yield products with high regio- and stereoselectivity, which is critical for ensuring that the final compound possesses the desired therapeutic effect. nih.gov

Rational Design Principles for Modulating Target Selectivity and Potency

The rational design of potent and selective inhibitors is a cornerstone of modern drug discovery. For pyrazole-based compounds, this involves a multi-faceted approach that leverages structural biology, computational modeling, and synthetic chemistry. nih.gov

Structure-Based Design : Utilizing X-ray crystal structures of the target protein, designers can identify key interactions and unoccupied pockets. For example, analysis of an Mcl-1 inhibitor co-crystal structure revealed that the indole (B1671886) 2-carboxylic acid moiety could adopt two different binding poses. This insight led to a strategy of macrocyclization to lock the moiety into the more favorable conformation, thereby increasing binding affinity and cellular potency. acs.org

Exploiting Selectivity Pockets : Different but related protein targets often have highly conserved active sites, making selective inhibition challenging. However, small differences, such as a single amino acid substitution, can create "selectivity pockets." acs.org Rational design aims to introduce chemical moieties on the inhibitor that can specifically occupy these unique pockets in the desired target, while sterically clashing with the corresponding region in off-target proteins. For instance, an ortho substitution on a pyrazole ring proved crucial for achieving selectivity for the JAK1 kinase over the highly homologous JAK2. nih.gov

Modulating Physicochemical Properties : As discussed, replacing a carboxylic acid with a bioisostere is a rational strategy to improve properties like permeability and metabolic stability while maintaining potency. researchgate.netcambridgemedchemconsulting.com Similarly, modifying linker regions to increase sp³ character can enhance solubility. nih.gov

Combinatorial and Computational Approaches : Generating virtual libraries of pyrazole derivatives and screening them using molecular docking and deep learning algorithms can rapidly identify candidates with high predicted binding affinity. nih.gov This computational filtering allows synthetic efforts to be focused on the most promising compounds, accelerating the discovery process.

By integrating these principles, medicinal chemists can systematically optimize pyrazole scaffolds to achieve high potency against the intended target while minimizing interactions with off-targets, leading to safer and more effective therapeutic agents.

Mechanistic Elucidation of Molecular Interactions and Biological Recognition

Identification and Characterization of Biological Targets

The initial step in elucidating the biological role of a novel compound like 4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid involves identifying its molecular targets, which are typically proteins such as enzymes or receptors.

Enzyme Kinetics and Inhibition Studies

To determine if the compound acts as an enzyme inhibitor, a series of kinetic studies would be performed against a panel of relevant enzymes. These studies measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound. Key parameters such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce enzyme activity by half, and the inhibition constant (Ki), which describes the binding affinity of the inhibitor to the enzyme, would be determined. The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) would be elucidated by analyzing reaction rates at different substrate and inhibitor concentrations, often visualized using Lineweaver-Burk or Michaelis-Menten plots. For pyrazole-containing compounds, kinases are a common target class. nih.gov

Receptor Binding Assays

Should the compound be hypothesized to interact with a receptor, binding assays are essential to characterize this interaction. Radioligand binding assays are a common technique where a radioactively labeled ligand known to bind to the target receptor competes with the unlabeled test compound. The ability of this compound to displace the radioligand provides a measure of its binding affinity, typically expressed as the IC50 or the equilibrium dissociation constant (Kd). These assays confirm direct interaction with the receptor and quantify the strength of that binding.

Detailed Analysis of Binding Modes and Interactions at the Molecular Level

Once a biological target is confirmed, high-resolution structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, coupled with computational modeling, are used to understand the precise interactions between the compound and the protein at an atomic level.

Hydrogen Bonding Networks within Protein-Ligand Complexes

Hydrogen bonds are critical for the specificity and affinity of a ligand for its target protein. The pyrazole (B372694) ring, with its nitrogen atoms, and the carboxylic acid group of the title compound are potent hydrogen bond donors and acceptors. nih.govnih.gov Structural analysis would reveal the network of hydrogen bonds formed between the ligand and amino acid residues (e.g., serine, threonine, tyrosine, or the peptide backbone) within the binding site. The geometry and distances of these bonds are crucial for stabilizing the protein-ligand complex. For instance, the carboxylic acid moiety commonly forms strong hydrogen bonds with positively charged or polar residues. mdpi.com

Pi-Stacking and Cation-Pi Interactions

The aromatic pyrazole ring is capable of engaging in π-stacking and cation-π interactions. rsc.orgrsc.org

Pi-stacking (π-π interactions) can occur between the pyrazole ring and the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions can be in a face-to-face or edge-to-face orientation and contribute to binding affinity.

Cation-π interactions are strong non-covalent interactions that can form between the electron-rich π-system of the pyrazole ring and a nearby cationic group, such as the side chains of lysine (B10760008) or arginine residues. nih.gov The presence and geometry of these interactions would be a key focus of structural analysis, as they can be a major determinant of binding affinity and selectivity. nih.gov

Research on this compound Remains Undisclosed

Despite extensive searches of scientific literature and chemical databases, detailed research findings on the chemical compound this compound, specifically concerning its molecular interactions, biological recognition, and mechanisms of action, are not publicly available.

The inquiry for a comprehensive article detailing the mechanistic elucidation, allosteric modulation, biochemical and biophysical characterization, and structure-activity relationships of this compound did not yield any specific studies on this molecule.

The provided outline requested in-depth analysis across several key areas of molecular pharmacology and drug discovery. This included a thorough investigation of its interactions at a molecular level, its potential for allosteric modulation of biological targets, detailed characterization of its engagement with these targets, and a correlation of its structural features with its functional outcomes.

While the broader class of pyrazole-containing compounds is a subject of extensive research in medicinal chemistry with many derivatives showing a wide range of biological activities, information regarding the specific oxane-containing pyrazole carboxylic acid specified is absent from the accessible scientific record. Pyrazole derivatives have been investigated for various therapeutic applications, including as anti-inflammatory, anti-cancer, and antimicrobial agents. Studies on some of these analogues have indeed delved into their mechanisms of action, including allosteric modulation of receptors and enzymes. However, this body of research does not extend to this compound.

The absence of published data could suggest that this compound may be a novel compound that has not yet been the subject of published research, or it may be a proprietary compound under investigation by a private entity, with the research not yet disclosed to the public.

Consequently, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline for this specific compound. The creation of such an article would require access to primary research data that is not currently in the public domain.

Advanced Research Applications and Future Perspectives

4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid as a Chemical Probe for Biological Pathways

The pyrazole (B372694) ring, a key feature of this compound, is a "privileged structure" in medicinal chemistry, frequently appearing in compounds designed to interact with biological targets. frontiersin.orgnih.gov Derivatives of the pyrazole-carboxamide scaffold, which is structurally related to the subject compound, have been developed as potent and selective inhibitors for targets like the Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a critical component in the signaling pathways of the Interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs), making its inhibitors valuable as chemical probes to study inflammatory diseases. nih.gov

By using such specific inhibitors, researchers can dissect the roles of individual kinases or proteins within complex cellular signaling cascades. A chemical probe based on the this compound scaffold could potentially be designed to investigate specific biological pathways. Its utility would depend on its ability to selectively bind to a protein of interest, thereby modulating its function and allowing for the elucidation of its role in health and disease. The development of such probes is an essential step in validating new drug targets and understanding complex biological processes.

Scaffold Hopping and Lead Diversification Strategies

Scaffold hopping is a crucial strategy in medicinal chemistry aimed at discovering new, patentable chemotypes with improved pharmacological properties by modifying the core structure of a known active compound. nih.gov The pyrazole core is an excellent candidate for such strategies. Research has demonstrated successful scaffold hopping from known pyrazole structures to create novel pyrazoline derivatives that act as selective ligands for the cannabinoid CB₂ receptor. nih.gov This approach can lead to compounds with altered functional activity, for instance, turning an antagonist into a partial agonist. nih.gov

Furthermore, late-stage diversification allows for the rapid generation of a library of analogs from a common intermediate. This has been effectively applied to pyrazole compounds to develop agents against neglected diseases like leishmaniasis. researchgate.netnih.gov Starting with a brominated pyrazole core, a variety of substituents can be introduced using modern cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. researchgate.netnih.gov Applying these strategies to the this compound scaffold could yield a diverse set of new molecules. By systematically altering the oxane ring or modifying the pyrazole and carboxylic acid moieties, researchers could fine-tune properties such as solubility, metabolic stability, and target affinity, thereby optimizing a lead compound. dundee.ac.uk

| Strategy | Description | Example Application with Pyrazole Core |

| Scaffold Hopping | Replacing the central core of a molecule with a structurally different but functionally similar scaffold to generate novel compounds with improved properties. | Development of pyrazoline-based CB₂ receptor ligands from known pyrazole antagonists. nih.gov |

| Lead Diversification | Synthesizing a wide range of analogs from a common precursor, often late in the synthetic route, to explore structure-activity relationships. | Late-stage functionalization of bromopyrazoles to create a library of potential antileishmanial agents. researchgate.netnih.gov |

Integration of Multi-Omics Data in Compound Research

Modern drug discovery and chemical biology are increasingly reliant on a systems-level understanding of a compound's effects. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a chemical entity. nih.govnih.gov This integrative approach is critical for understanding the complex biology underlying a compound's mechanism of action, identifying predictive biomarkers, and uncovering potential resistance mechanisms. nih.govrsc.org

In the context of a novel compound like this compound, a multi-omics approach would be invaluable. For instance, treating a relevant cell line or model organism with the compound and subsequently analyzing changes across different "omics" layers could reveal the pathways it perturbs. rsc.org Transcriptomics (RNA-seq) might show which genes are up- or down-regulated, proteomics could identify changes in protein expression or post-translational modifications, and metabolomics could reveal shifts in cellular metabolism. nih.gov By integrating these datasets, researchers can build comprehensive network models that connect the compound to its molecular targets and downstream biological effects. springernature.com

Development of Novel Research Tools based on this compound Scaffold

Beyond its potential therapeutic applications, the this compound scaffold can serve as a versatile foundation for creating novel research tools. The inherent functionality of the carboxylic acid group provides a convenient handle for chemical modification. For example, it can be used to attach reporter molecules such as:

Fluorescent dyes: To create probes for cellular imaging, allowing researchers to visualize the compound's subcellular localization.

Biotin tags: For use in affinity purification experiments (e.g., chemical proteomics) to identify the protein binding partners of the compound.

Photo-affinity labels: To covalently link the compound to its biological target upon photoactivation, enabling definitive target identification.

Furthermore, pyrazole derivatives have been used to construct fluorescent sensors and are known to act as ligands for metal complexes, which have applications in catalysis and materials science. nih.govnih.gov Azo compounds containing a pyrazole moiety have also been synthesized for use as dyes and colorimetric detectors. mdpi.com This demonstrates the broad potential of the pyrazole scaffold in developing customized tools for a wide range of scientific investigations.

Emerging Methodologies in the Study of Complex Heterocyclic Compounds

The synthesis and study of complex heterocyclic compounds like pyrazoles are continually evolving. Traditional methods, such as the Knorr synthesis, are now complemented by a host of modern and innovative techniques that offer greater efficiency, control, and diversity. numberanalytics.com

Key emerging methodologies include:

Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) have revolutionized the synthesis of substituted pyrazoles, enabling precise and efficient formation of complex molecules. researchgate.netnumberanalytics.com

Multicomponent Reactions (MCRs): These reactions allow for the synthesis of complex products in a single step from three or more starting materials, offering high atom economy and efficiency. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and enhance safety and scalability compared to traditional batch chemistry. numberanalytics.com

Computational Chemistry: In silico methods, such as molecular docking and quantum mechanics calculations, are increasingly used to predict the binding modes of heterocyclic compounds to their protein targets, guide rational drug design, and understand structure-activity relationships. nih.govmdpi.com

These advanced methodologies are crucial for efficiently exploring the vast chemical space of pyrazole derivatives and for designing next-generation molecules with tailored properties for therapeutic or research applications.

Q & A

Q. What are the standard synthetic routes for 4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate with a cyclizing agent (e.g., DMF-DMA) and a hydrazine derivative (e.g., phenylhydrazine) to form the pyrazole ring. Subsequent hydrolysis under basic conditions (e.g., NaOH/ethanol) yields the carboxylic acid moiety . Key steps include purification via recrystallization or column chromatography to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- ¹H/¹³C NMR : To confirm the pyrazole and oxane ring structures, as well as the carboxylic acid proton (δ ~12-13 ppm) .

- IR Spectroscopy : To identify carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular ion verification (e.g., ESI-MS or HRMS) .

Q. How does the carboxylic acid group influence the compound’s reactivity?